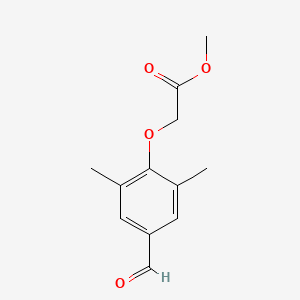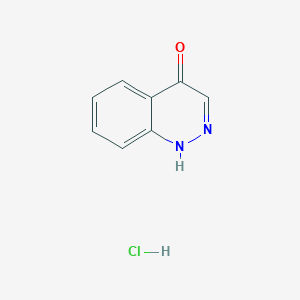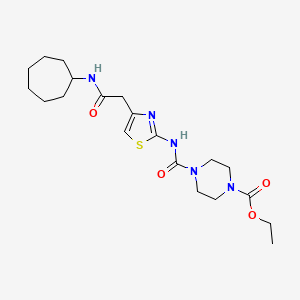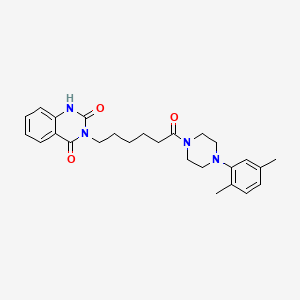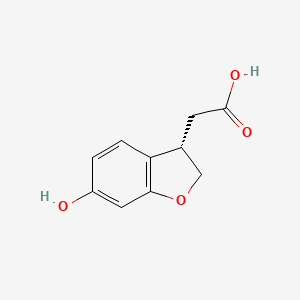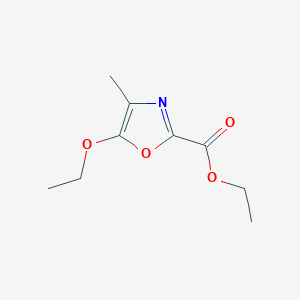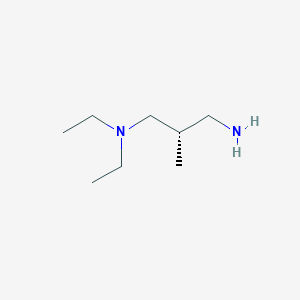
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N,N'-Diethyl-2-methylpropane-1,3-diamine (DETA) is a chemical compound commonly used in scientific research as a crosslinking agent, fuel additive, and corrosion inhibitor. It is a colorless liquid with a strong amine odor and is highly soluble in water. DETA is known for its unique chemical properties, which make it an important ingredient in various industries.
Mecanismo De Acción
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine acts as a crosslinking agent by reacting with functional groups on polymers to form covalent bonds. This process results in the formation of a three-dimensional network of polymers, which increases their strength, durability, and resistance to degradation. As a fuel additive, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine improves combustion efficiency by promoting the formation of smaller fuel droplets and reducing the formation of harmful emissions. In the oil and gas industry, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine inhibits corrosion by forming a protective layer on the surface of metal equipment.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine. However, studies have shown that exposure to high concentrations of (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine can cause respiratory irritation, skin irritation, and eye irritation. Long-term exposure to (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine can lead to liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is a versatile crosslinking agent that can be used with a wide range of polymers. It is also highly soluble in water, which makes it easy to handle and mix with other chemicals. However, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is highly reactive and can be hazardous if not handled properly. It is also expensive compared to other crosslinking agents.
Direcciones Futuras
There are several future directions for the use of (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine in scientific research. One potential application is in the development of new materials for biomedical applications, such as drug delivery systems and tissue engineering. Additionally, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine could be used in the development of new catalysts for chemical reactions and as a corrosion inhibitor for other industries, such as the automotive and aerospace industries. Further research is needed to explore these potential applications and to better understand the biochemical and physiological effects of (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine.
Métodos De Síntesis
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is synthesized through the reaction of ethylene diamine with diethyl carbonate in the presence of a catalyst. The reaction takes place at high temperatures and pressures and requires careful control to ensure high yields and purity.
Aplicaciones Científicas De Investigación
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is widely used in scientific research as a crosslinking agent for various polymers, including polyethylene, polypropylene, and polyurethane. It is also used as a fuel additive to improve the combustion efficiency of diesel and gasoline engines. Additionally, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is used as a corrosion inhibitor in the oil and gas industry to protect pipelines and equipment from corrosion.
Propiedades
IUPAC Name |
(2S)-N',N'-diethyl-2-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCCROLLJZMYQF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-3-amino-2-methylpropyl]diethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

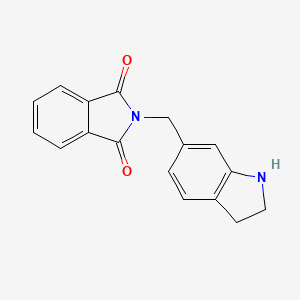
![Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2795600.png)
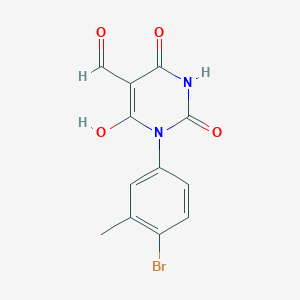
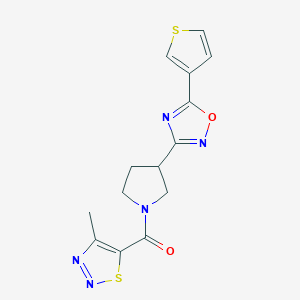
![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)
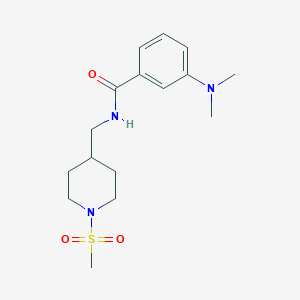
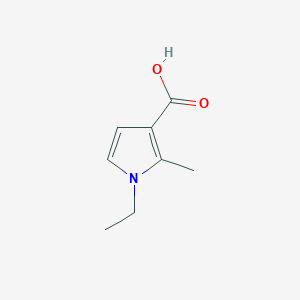
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)
